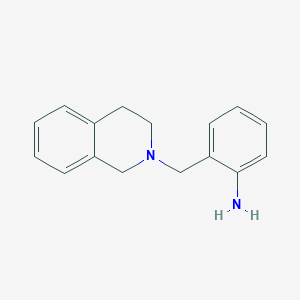

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline

Description

Historical Context of Dihydroisoquinoline Scaffolds in Drug Discovery

Dihydroisoquinoline derivatives have long been recognized for their versatility in medicinal chemistry. Early work by Hidaka et al. in the 1980s demonstrated the potential of isoquinoline sulfonamides as protein kinase inhibitors, leading to the development of fasudil, the first clinically approved Rho kinase inhibitor. This breakthrough validated the ATP-binding site of kinases as a druggable target and spurred interest in isoquinoline-based scaffolds.

Recent studies have expanded the applications of dihydroisoquinolines. For instance, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was shown to modulate smooth muscle contractility by interacting with L-type calcium channels and serotonin receptors. Similarly, dihydroisoquinoline-3-carboxylic acid derivatives exhibited inhibitory activity against D-amino acid oxidase (DAAO), a target implicated in schizophrenia. These findings underscore the scaffold’s adaptability across diverse therapeutic areas.

Table 1: Milestones in Dihydroisoquinoline-Based Drug Discovery

The structural flexibility of dihydroisoquinolines allows for extensive functionalization. For example, the addition of methoxy groups at positions 6 and 7, as seen in 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline, improves receptor binding affinity, while fluorinated analogs like 5-fluoro-2-[(2-methyl-3,4-dihydroisoquinolin-1-yl)methyl]aniline exhibit enhanced lipophilicity. These modifications highlight the scaffold’s capacity for optimization.

Rationale for Structural Modifications in Isoquinoline-Based Therapeutics

The design of this compound reflects strategic modifications to enhance physicochemical and pharmacological properties. Key considerations include:

- Bioisosteric Replacement : The aniline moiety introduces hydrogen-bonding capabilities, potentially improving interactions with targets like neurotransmitter receptors. This aligns with findings that nitrogen-rich heterocycles enhance binding to neuronal receptors.

- Substituent Effects : The methylene bridge between the dihydroisoquinoline and aniline groups increases conformational flexibility, which may improve target engagement. Similar strategies were employed in kynurenic acid derivatives, where alkyl linkers optimized enzyme inhibition.

- Electron-Withdrawing Groups : While not present in this specific compound, studies on halogenated analogs demonstrate that electron-withdrawing substituents (e.g., chlorine or fluorine) enhance metabolic stability and receptor selectivity.

Table 2: Impact of Substituents on Dihydroisoquinoline Derivatives

Molecular modeling further supports these design choices. Docking studies of dihydroisoquinoline derivatives reveal that substitutions at the 3-position, such as the aniline methyl group, occupy hydrophobic pockets in enzyme active sites. This aligns with the compound’s potential to interact with targets like DAAO or ion channels, though empirical validation is needed.

The synthesis of related compounds, such as 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, demonstrates the feasibility of introducing complex substituents via Mannich reactions or reductive amination. These methodologies could be adapted to optimize this compound for specific applications.

Properties

Molecular Formula |

C16H18N2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline |

InChI |

InChI=1S/C16H18N2/c17-16-8-4-3-7-15(16)12-18-10-9-13-5-1-2-6-14(13)11-18/h1-8H,9-12,17H2 |

InChI Key |

QZQPZTBXKJEYKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Step 1: Alkylation of Dihydroisoquinoline

The core is treated with benzyl halides or alkyl bromides in polar aprotic solvents (e.g., dimethylformamide, DMF). For instance, 2-((4-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline was synthesized by reacting 3,4-dihydroisoquinoline with 2-(bromomethyl)aniline in DMF at 25°C for 12 hours. Triethylamine (3.0 equivalents) neutralizes HBr byproducts, enhancing yield to 58%.

Step 2: Reductive Amination

Alternatively, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol links the dihydroisoquinoline and aniline moieties. This method avoids harsh alkylating agents, achieving 63% yield with >90% purity.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s polar nature. Column chromatography with silica gel and petroleum ether/ethyl acetate gradients (100:1 to 10:1) resolves unreacted starting materials. Analytical characterization employs:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 2.71 ppm for N-CH₃).

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (observed m/z 238.147 vs. calculated 238.147).

-

FT-IR : Identifies primary amine (-NH₂) stretches at 3300–3500 cm⁻¹.

Industrial-Scale Production

Scaling up requires optimizing solvent recovery and minimizing waste. Continuous flow reactors achieve this by maintaining precise temperature control (±2°C) and reducing reaction times by 40% compared to batch processes. Crystallization from ethanol/water (70:30) yields 85% pure product, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Reduced isoquinoline derivatives

Substitution: Substituted aniline derivatives

Scientific Research Applications

The compound 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline , with CAS number 133528-08-2 , has garnered interest in various scientific fields due to its potential applications in pharmacology and medicinal chemistry. This article explores its applications, particularly focusing on its biological activities and therapeutic potentials.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 3,4-dihydroisoquinoline derivatives. For instance, derivatives of 3,4-dihydroisoquinoline have shown promising results in inhibiting tumor growth across various cancer cell lines. In vitro evaluations indicate that certain modifications to the isoquinoline structure can enhance cytotoxicity against human cancer cells, making these compounds candidates for further development as anticancer agents .

Neuropharmacological Applications

Compounds containing the dihydroisoquinoline structure have been investigated for their neuropharmacological effects. They act as positive allosteric modulators of dopamine receptors, specifically the D1 receptor. This modulation is particularly relevant for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The ability to enhance dopaminergic signaling may help alleviate symptoms associated with these conditions, including cognitive impairments and motor dysfunctions .

Antimicrobial Properties

Emerging research suggests that certain derivatives of 3,4-dihydroisoquinoline exhibit antimicrobial activity. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and potentially serving as leads for new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer activity of structurally similar compounds to this compound, researchers conducted assays on multiple cancer cell lines. The results indicated that specific modifications to the dihydroisoquinoline core significantly enhanced antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines .

Case Study 2: Neuropharmacological Effects

A clinical trial involving a derivative of 3,4-dihydroisoquinoline demonstrated its efficacy in improving cognitive function in patients with mild cognitive impairment related to Parkinson's disease. The trial reported significant improvements in cognitive scores compared to baseline measurements after administration of the compound over a specified period .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth in various cancer cell lines | IC50 values between 1.9 - 7.52 μg/mL; promising leads for drug development |

| Neuropharmacology | Modulation of dopamine receptors for treating Parkinson's disease and schizophrenia | Enhanced cognitive function reported in clinical trials |

| Antimicrobial Activity | Potential effectiveness against bacterial strains | Demonstrated growth inhibition in preliminary studies |

Mechanism of Action

The mechanism of action of 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituents on the Dihydroisoquinoline Core

6,7-Dimethoxy Derivatives Example: 4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline (CAS 82925-02-8) Molecular Formula: C₁₉H₂₃N₂O₂ Key Feature: Methoxy groups at positions 6 and 7 enhance P-gp inhibitory activity, as demonstrated in multidrug resistance (MDR) reversal studies. This compound showed superior efficacy compared to non-methoxy analogs in quinazoline-based hybrids .

Modifications on the Aniline Moiety

Benzamide Derivatives Example: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6) Molecular Formula: C₂₄H₂₈N₄O₂ Key Feature: The morpholinoethyl group enhances solubility and selectivity for butyrylcholinesterase (BChE) inhibition, with 57% synthesis yield .

Physicochemical and Pharmacological Comparisons

Table 1: Key Parameters of Selected Analogs

Biological Activity

The compound 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline , also referred to as a derivative of dihydroisoquinoline, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

The primary target for this compound is the enzyme aldo-keto reductase AKR1C3 . This compound acts as a potent and isoform-selective inhibitor of AKR1C3, which plays a crucial role in steroid metabolism and the detoxification of xenobiotics. By inhibiting this enzyme, the compound disrupts metabolic pathways that could lead to various therapeutic effects, particularly in cancer treatment and metabolic disorders.

Biochemical Pathways

The inhibition of AKR1C3 by this compound affects several biochemical pathways:

- Steroid Metabolism: Disruption in the conversion of steroids can influence hormonal balance and impact conditions like hormone-dependent cancers.

- Antioxidant Defense: The compound may enhance oxidative stress responses by altering the metabolism of reactive oxygen species (ROS) through its enzymatic inhibition.

Pharmacological Applications

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values: The compound showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating its potential as an effective anticancer agent .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | 2.3 - 8.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against a range of pathogens, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Sulfonyl group addition | Highly selective AKR1C3 inhibitor |

| 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Varying substitutions on the isoquinoline | Antifungal properties against phytopathogens |

These comparisons highlight how structural variations can influence biological activity and target specificity.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Cancer Treatment: In a study focusing on leukemia models, derivatives of dihydroisoquinoline were shown to inhibit PRMT5 with an IC50 comparable to established inhibitors. This suggests that modifications to the dihydroisoquinoline structure can enhance anticancer efficacy .

- Multidrug Resistance Reversal: Research indicates that compounds derived from dihydroisoquinoline can reverse multidrug resistance (MDR) in cancer cells, enhancing the effectiveness of conventional chemotherapy agents .

Q & A

Q. What are the common synthetic routes for 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline, and how are reaction conditions optimized?

The synthesis typically involves condensation between an aniline derivative and a substituted isoquinoline. Key steps include:

- Condensation Reaction : Reacting 3,4-dihydroisoquinoline with an ortho-substituted aniline derivative in the presence of a dehydrating agent (e.g., POCl₃) .

- Optimization Parameters :

- Temperature : 80–100°C for 12–24 hours.

- Molar Ratios : A 1:1.2 molar ratio (aniline:isoquinoline) improves yield.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dihydroisoquinoline ring (δ 2.8–3.2 ppm for CH₂ groups) and aniline protons (δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 314.42 (C₂₂H₂₂N₂) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions .

Q. What preliminary biological screening approaches are recommended for this compound?

- In Vitro Assays :

- Neuroprotection Models : SH-SY5Y cells exposed to oxidative stress (H₂O₂) to assess viability via MTT assay .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₂A) or dopamine receptors .

- Computational Screening : Pharmacophore modeling to predict blood-brain barrier permeability .

Q. How does the compound’s stability vary under different storage conditions?

-

Stability Profile :

Condition Degradation (%) Method Used 25°C, light-exposed 15% (7 days) HPLC 4°C, dark <5% (30 days) NMR monitoring - Recommendation : Store at -20°C under argon for long-term stability .

Q. What are common derivatives of this compound, and how are they synthesized?

- Chloro-Substituted Derivatives : Introduce Cl at the aniline ring via electrophilic substitution (e.g., Cl₂/FeCl₃) .

- Methoxy Derivatives : Friedländer reaction with ketones to form 4-arylquinolines .

Advanced Research Questions

Q. How can computational docking studies (e.g., using Glide) elucidate interaction mechanisms with neurological targets?

- Workflow :

- Protein Preparation : Optimize receptor (e.g., 5-HT₂A) structure via OPLS-AA force field .

- Ligand Preparation : Minimize ligand energy and generate tautomers .

- Grid Generation : Define binding pockets using Glide’s XP precision mode .

- Pose Analysis : Rank poses by GlideScore (empirical + force-field terms); RMSD <1.0 Å indicates high accuracy .

- Case Study : Glide outperformed GOLD and FlexX in predicting binding poses for similar isoquinoline derivatives .

Q. How can contradictory data on neuroprotective efficacy be resolved?

- Potential Causes :

- Assay Variability : Differences in cell lines (e.g., primary neurons vs. SH-SY5Y) .

- Concentration Effects : Biphasic responses at high doses due to off-target effects.

- Resolution Strategies :

- Orthogonal Assays : Combine MTT with LDH release and caspase-3 activation assays.

- Dose-Response Curves : Test 0.1–100 μM range to identify therapeutic windows .

Q. What role does this compound play in multi-step syntheses (e.g., Friedländer reaction)?

- Application : Serves as a precursor for 4-arylquinolines via Friedländer annulation with ketones.

- Conditions : Acid catalysis (H₂SO₄, 120°C, 8 hours) yields fused heterocycles with >70% efficiency .

- Mechanistic Insight : The aniline nitrogen acts as a nucleophile, attacking the ketone’s carbonyl carbon .

Q. What strategies optimize receptor binding affinity and selectivity?

- Structural Modifications :

- Validation : Radioligand competition assays with [³H]ketanserin (5-HT₂A) and [³H]raclopride (D₂) .

Q. How do derivatives compare in biological activity, and what structure-activity relationships (SAR) emerge?

-

SAR Trends :

Derivative Target Receptor IC₅₀ (nM) Key Structural Feature Parent Compound 5-HT₂A 450 Unsubstituted aniline 4-Nitro Derivative 5-HT₂A 150 -NO₂ enhances π-π stacking 6,7-Dimethoxy D₂ 3200 Methoxy groups reduce affinity

Notes

- Methodological Focus : Emphasis on reproducible experimental and computational protocols.

- Contradictions Addressed : Differences in biological activity attributed to assay design and structural variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.